Hexahydro-2H,7H-pyrano[2,3-b]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-2H,7H-pyrano[2,3-b]pyran is a heterocyclic compound with the molecular formula C₈H₁₄O₂. It is characterized by a fused ring system consisting of two oxygen atoms and a six-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexahydro-2H,7H-pyrano[2,3-b]pyran can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,3-dicarbonyl compounds with aldehydes in the presence of a catalyst can lead to the formation of this compound . Another method involves the use of photochemical reactions to induce the cyclization process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Hexahydro-2H,7H-pyrano[2,3-b]pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Hexahydro-2H,7H-pyrano[2,3-b]pyran has several scientific research applications:
Wirkmechanismus
The mechanism of action of Hexahydro-2H,7H-pyrano[2,3-b]pyran involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[3,2-b]pyran: Another heterocyclic compound with a similar fused ring system but different structural features.
Benzo[h]pyrano[2,3-b]pyran: A related compound with additional aromatic rings, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
38737-53-0 |
---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
2,3,4,4a,5,6,7,8a-octahydropyrano[2,3-b]pyran |
InChI |
InChI=1S/C8H14O2/c1-3-7-4-2-6-10-8(7)9-5-1/h7-8H,1-6H2 |
InChI-Schlüssel |
DKLQRBQSFXEHMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCOC2OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.